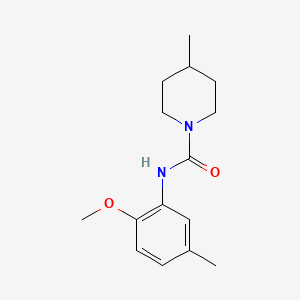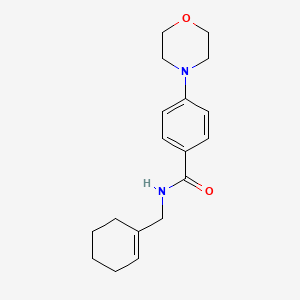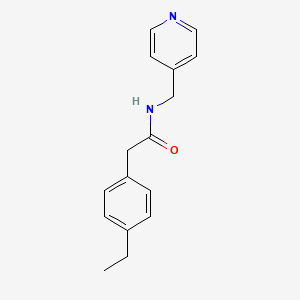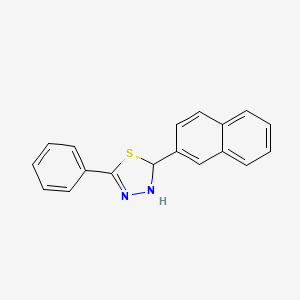![molecular formula C17H15FN2O2 B5334232 3-[1-acetyl-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B5334232.png)
3-[1-acetyl-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[1-acetyl-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol, commonly known as Pyrazofurin, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. Pyrazofurin is a pyrazole derivative that has shown promising results in the treatment of various diseases, including cancer, viral infections, and autoimmune disorders. In
Mechanism of Action
Pyrazofurin exerts its therapeutic effects through the inhibition of several enzymes involved in nucleotide metabolism, including orotate phosphoribosyltransferase (OPRT) and orotidine 5'-monophosphate decarboxylase (ODC). By inhibiting these enzymes, Pyrazofurin disrupts the synthesis of nucleotides, which are essential for DNA and RNA synthesis.
Biochemical and Physiological Effects
Pyrazofurin has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit viral replication, and modulate the immune response. Pyrazofurin has also been found to inhibit cell proliferation and induce cell cycle arrest in cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of Pyrazofurin in lab experiments is its broad-spectrum activity against various diseases, including cancer and viral infections. Pyrazofurin is also relatively easy to synthesize, making it a readily available compound for research purposes. However, one limitation of Pyrazofurin is its potential toxicity, which may limit its clinical applications.
Future Directions
There are several future directions for Pyrazofurin research. One potential area of research is the development of Pyrazofurin analogs with improved therapeutic activity and reduced toxicity. Another area of research is the investigation of Pyrazofurin's mechanism of action and its effects on nucleotide metabolism. Additionally, Pyrazofurin's potential as a treatment for autoimmune disorders warrants further investigation.
Synthesis Methods
Pyrazofurin can be synthesized through a multistep process involving the reaction of 4-fluorophenylhydrazine with ethyl acetoacetate, followed by the removal of the ethyl group through hydrolysis. The resulting intermediate is then reacted with salicylic aldehyde to produce Pyrazofurin.
Scientific Research Applications
Pyrazofurin has been extensively studied for its potential therapeutic applications. It has been found to exhibit antitumor, antiviral, and immunosuppressive activities. In cancer research, Pyrazofurin has been shown to inhibit the growth of various cancer cell lines, including leukemia, lymphoma, and breast cancer. It has also been found to induce apoptosis, or programmed cell death, in cancer cells.
In antiviral research, Pyrazofurin has been shown to inhibit the replication of several viruses, including influenza, herpes simplex, and human immunodeficiency virus (HIV). It has also been found to modulate the immune response, making it a potential candidate for the treatment of autoimmune disorders.
Properties
IUPAC Name |
1-[3-(4-fluorophenyl)-5-(3-hydroxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O2/c1-11(21)20-17(12-5-7-14(18)8-6-12)10-16(19-20)13-3-2-4-15(22)9-13/h2-9,17,22H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTZFPVSUTWMWFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC(=N1)C2=CC(=CC=C2)O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[2-(5-chloro-2,3-dimethoxyphenyl)vinyl]-8-methoxyquinoline](/img/structure/B5334158.png)



![N-[(5-isobutylisoxazol-3-yl)methyl]-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5334181.png)

![1-{3-[(4-cyclopentylpyrimidin-2-yl)amino]propyl}piperidin-4-ol](/img/structure/B5334189.png)
![5-[3-allyl-5-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-3-(3-chlorophenyl)-2,4-imidazolidinedione](/img/structure/B5334196.png)
![N,N-dimethyl-4-{3-[4-(4-nitrophenyl)-1-piperazinyl]-1-propen-1-yl}aniline](/img/structure/B5334206.png)
![N-[2-(3-pyridinyl)-1-({[3-(trifluoromethyl)phenyl]amino}carbonyl)vinyl]-2-furamide](/img/structure/B5334210.png)
![3-[4-(4-fluorophenyl)-1H-pyrazol-5-yl]-1-[(3-isopropyl-1-methyl-1H-pyrazol-5-yl)carbonyl]piperidine](/img/structure/B5334229.png)

![1-(2-chloro-4-fluorobenzyl)-4-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine](/img/structure/B5334257.png)

